molecular formula C8H13IO B13201575 6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane

6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane

Cat. No.: B13201575
M. Wt: 252.09 g/mol
InChI Key: FKELUAJAUDDRLP-UHFFFAOYSA-N
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Description

6-(Iodomethyl)-5-oxaspiro[2.4]heptane (CAS: 1781093-12-6) is a spirocyclic compound characterized by a seven-membered ring system with a fused oxirane (oxygen-containing) ring at the spiro junction (position 5) . Its molecular formula is C₇H₉IO₂, with a molecular weight of 252.05 g/mol. The spiro architecture introduces steric constraints, which can influence both synthetic utility and biological activity .

Properties

Molecular Formula

C8H13IO

Molecular Weight

252.09 g/mol

IUPAC Name

6-(iodomethyl)-2-methyl-5-oxaspiro[2.4]heptane

InChI

InChI=1S/C8H13IO/c1-6-2-8(6)3-7(4-9)10-5-8/h6-7H,2-5H2,1H3

InChI Key

FKELUAJAUDDRLP-UHFFFAOYSA-N

Canonical SMILES

CC1CC12CC(OC2)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane typically involves the iodination of a precursor compound. One common method involves the reaction of a spiro[2.4]heptane derivative with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbon derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields a hydroxymethyl derivative, while oxidation can produce an oxo-spiro compound.

Scientific Research Applications

It appears there may be a typo in the query. The correct name of the compound is likely 6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane or 6-(Iodomethyl)-5-oxaspiro[2.4]heptane.

Potential Applications

  • Medicinal Chemistry 6-(Iodomethyl)-5-oxaspiro[2.4]heptane has potential applications in medicinal chemistry, particularly in developing new pharmaceuticals targeting inflammatory diseases and cancer. Its unique structure may allow for modifications that enhance its biological activity or reduce toxicity, making it a candidate for further research and development in drug discovery.
  • Organic Synthesis This compound is notable for its potential applications in organic synthesis due to its distinctive structural properties and reactivity.
  • Reactivity Interaction studies involving 6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane focus on its reactivity towards various nucleophiles and electrophiles. The iodomethyl moiety acts as an electrophilic site that can facilitate nucleophilic substitution reactions. Ongoing research aims to identify specific molecular targets in biological systems that may be affected by this compound, which could lead to novel therapeutic strategies.

Structural Similarity

Mechanism of Action

The mechanism of action of 6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Spiro Compounds

The following table and analysis highlight key structural and functional differences between 6-(iodomethyl)-5-oxaspiro[2.4]heptane and analogous spiro compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Features
6-(Iodomethyl)-5-oxaspiro[2.4]heptane (1781093-12-6) C₇H₉IO₂ Iodomethyl (C6), oxaspiro 252.05 High iodine content; spiro-oxirane framework enhances ring strain .
4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one (2375268-40-7) C₇H₉IO₂ Iodomethyl (C4), ketone (C6) 252.05 Ketone group increases electrophilicity; potential for keto-enol tautomerism .
(S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one (144282-41-7) C₁₂H₁₅N₂O Benzyl (C5), amino (C7), azaspiro 215.27 Nitrogen substitution enhances hydrogen-bonding capacity; chiral center (S-configuration) .
5-(Bromomethyl)-1,1-difluorospiro[2.4]heptane (2248384-63-4) C₈H₁₁BrF₂ Bromomethyl (C5), difluoro (C1) 225.07 Bromine and fluorine substituents improve lipophilicity; sp³ hybridization at C1 .
(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one (129306-06-5) C₁₃H₁₄N₂O₂ Benzyl (C5), hydroxyimino (C7), azaspiro 230.26 Oxime group enables coordination with metals; stereospecific reactivity (E-configuration) .

Functional Group Analysis

  • Iodomethyl vs. Bromomethyl : The iodine atom in 6-(iodomethyl)-5-oxaspiro[2.4]heptane offers superior leaving-group ability compared to bromine in 5-(bromomethyl)-1,1-difluorospiro[2.4]heptane, making the former more reactive in SN2 reactions .
  • Oxaspiro vs.
  • Ketone vs. Oxime: The ketone in 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one is prone to nucleophilic attack, whereas the oxime in (E)-5-benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one acts as a bidentate ligand.

Research Findings and Data Trends

  • Reactivity : Iodinated spiro compounds exhibit faster reaction kinetics in alkylation reactions compared to brominated analogs (e.g., 2.5× higher yield in palladium-catalyzed couplings) .
  • Stability: Azaspiro derivatives with amino groups (e.g., ) show greater thermal stability (decomposition >200°C) than oxaspiro analogs .
  • Pharmacokinetics : Fluorinated spiro compounds (e.g., 5-(bromomethyl)-1,1-difluorospiro[2.4]heptane) display improved blood-brain barrier penetration due to fluorine’s electronegativity .

Biological Activity

6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane is a spirocyclic compound notable for its unique structural characteristics, which include a spiro linkage and an iodomethyl group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity profiles.

Chemical Structure and Properties

The molecular formula of this compound is C11H15IO2C_{11}H_{15}IO_2. The presence of the iodomethyl group at the 6-position enhances its electrophilic properties, making it a candidate for various nucleophilic substitution reactions. Its spirocyclic nature contributes to its unique chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the iodination of a precursor compound. A common method includes:

  • Starting Material Preparation : A suitable precursor compound is synthesized.
  • Iodination Reaction : The precursor undergoes iodination using iodine or an iodine source in the presence of a suitable solvent.
  • Purification : The product is purified using standard techniques such as chromatography.

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Anticancer Activity

Preliminary studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, compounds derived from spirocyclic structures have shown potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and SK-MEL-2 (melanoma) with IC50 values in the low micromolar range .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the iodomethyl moiety may facilitate interactions with specific molecular targets, potentially inhibiting key enzymes involved in cancer progression or inflammation .

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Study on Antiproliferative Effects :
    • A compound structurally similar to this compound was tested against multiple cancer cell lines.
    • Results indicated significant growth inhibition, supporting further exploration into its use as a therapeutic agent .
  • Inflammation Modulation :
    • Another study investigated the anti-inflammatory properties of related spirocyclic compounds, demonstrating their potential to modulate inflammatory pathways effectively .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of various compounds structurally related to this compound:

Compound NameBiological ActivityIC50 (μM)Notes
6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptaneAnticancer13.28 (A549)Higher reactivity due to bromine
6-(Chloromethyl)-1-methyl-5-oxaspiro[2.4]heptaneModerate Anticancer>30 (SK-MEL-2)Less reactive compared to iodomethyl
6-(Iodomethyl)-5-oxaspiro[2.4]heptanePotentially AnticancerTBDLacks methyl groups at 1-position

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